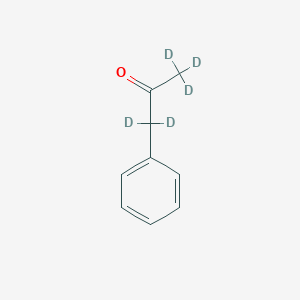

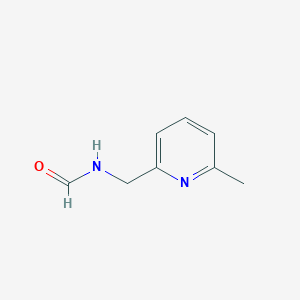

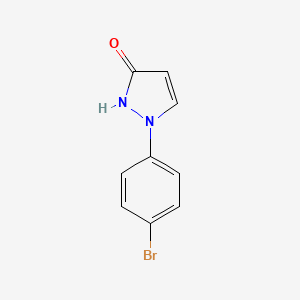

![molecular formula C7H7N3 B1625758 1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 5028-32-0](/img/structure/B1625758.png)

1-methyl-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

“1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have a structural resemblance to purines, which has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridines from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Chemical Reactions Analysis

Imidazo[4,5-c]pyridines can undergo a variety of chemical reactions. For instance, they can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Applications De Recherche Scientifique

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a structural component similar to 1-methyl-1H-imidazo[4,5-c]pyridine, is a significant part of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are a group of drugs whose main action is a pronounced and long-lasting reduction of stomach acid production, were also found in this chemical group .

Aromatase Inhibitors

Aromatase inhibitors, which are a class of drugs used in the treatment of breast cancer and ovarian cancer in postmenopausal women, have also been developed from this class .

NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed from this class . NSAIDs are a drug class that groups together drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and, in higher doses, anti-inflammatory effects.

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including as anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors .

Orientations Futures

Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of “1-methyl-1H-imidazo[4,5-c]pyridine” and related compounds could involve further exploration of their therapeutic potential.

Mécanisme D'action

Target of Action

1-Methyl-1H-imidazo[4,5-c]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Similar imidazo[4,5-b]pyridine derivatives have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It can be inferred from the related imidazo[4,5-b]pyridine derivatives that the compound might interact with its targets (such as ikk-ɛ and tbk1) and induce changes through the process of phosphorylation .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound might influence the nf-kappab signaling pathway .

Pharmacokinetics

It is mentioned that the design and synthesis of bioisosteres, such as 1-methyl-1h-imidazo[4,5-c]pyridine, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might have potential therapeutic significance in various disease conditions .

Action Environment

It is known that the synthesis of such compounds relies on specific reactions, such as the michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the synthesis and hence the action of the compound might be influenced by environmental factors such as temperature and pH.

Propriétés

IUPAC Name |

1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEWGMQMZKWXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486215 | |

| Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-imidazo[4,5-c]pyridine | |

CAS RN |

5028-32-0 | |

| Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

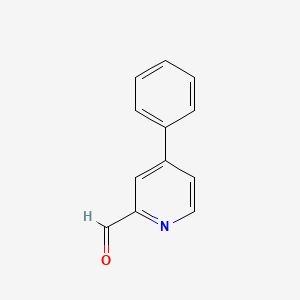

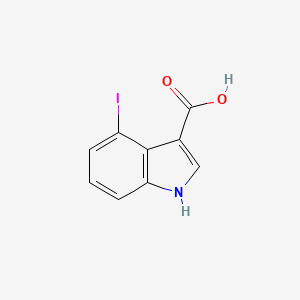

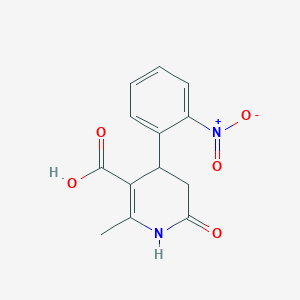

![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)